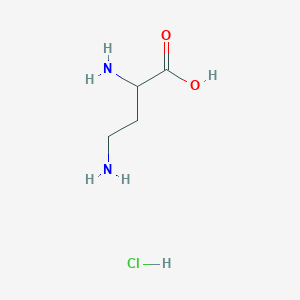

2,4-Diaminobutanoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41117. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-diaminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPDKDOFOZVSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65427-54-5, 6970-28-1 | |

| Record name | 2,4-Diaminobutyric acid dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65427-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC41117 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

2,4-Diaminobutanoic acid hydrochloride discovery and history

An In-Depth Technical Guide to the Discovery and History of 2,4-Diaminobutanoic Acid Hydrochloride

Authored by a Senior Application Scientist

Preamble: The Emergence of a Dual-Faceted Diamino Acid

In the vast repository of natural and synthetic molecules, few non-proteinogenic amino acids present as compelling a narrative as 2,4-Diaminobutanoic acid (DABA), particularly in its hydrochloride salt form which enhances solubility and stability for research applications.[] Initially identified as a component of antibiotics and later as a potent neurotoxin, the history of DABA is a journey through microbiology, toxicology, and cutting-edge synthetic chemistry. This guide provides an in-depth exploration of the discovery, history, and evolving scientific significance of this compound, tailored for researchers, scientists, and professionals in drug development. We will dissect its natural origins, chronicle the evolution of its synthesis, demystify its mechanisms of action, and survey its modern applications, grounding every claim in authoritative scientific literature.

Part 1: Foundational Chemistry and Initial Discovery

2,4-Diaminobutanoic acid is a structural analogue of common amino acids but is not incorporated into proteins during ribosomal translation.[2] It is characterized by the presence of two amino groups, one at the alpha (α) position and another at the gamma (γ) position, relative to the carboxyl group.[2] This unique structure is the foundation of its diverse biological activities.

Table 1: Physicochemical Properties of 2,4-Diaminobutanoic Acid

| Property | Value | Source |

| IUPAC Name | 2,4-diaminobutanoic acid | PubChem[2] |

| Molecular Formula | C₄H₁₀N₂O₂ | PubChem[2] |

| Molar Mass | 118.13 g/mol | PubChem[2] |

| CAS Number | 305-62-4 (for racemate) | PubChem[2] |

| Classification | Non-proteinogenic alpha- and gamma-amino acid | CHEBI[2] |

| pKa (Strongest Acidic) | ~2.55 | FooDB[3] |

| pKa (Strongest Basic) | ~9.95 | FooDB[3] |

Natural Occurrence and First Encounters

The story of DABA begins not in toxicology, but in the study of microbial secondary metabolites. It was identified as a key structural component of polymyxin antibiotics, such as Colistin (Polymyxin E), which are produced by bacteria like Aerobacillus polyaerogenes.[][4] These antibiotics are crucial last-resort treatments for multidrug-resistant Gram-negative infections.[4]

Later, scientific attention shifted to its presence in the plant kingdom, specifically in species of the genus Lathyrus, where it was identified as a "neurolathyrogen"—a compound causing the neurological disorder lathyrism.[5][6] More recently, DABA has been identified in various species of cyanobacteria, often co-occurring with other notorious neurotoxins like β-N-methylamino-L-alanine (BMAA), raising concerns about its role in environmental toxicity and potential links to neurodegenerative diseases.[7][8][9] Research has also shown that some diatoms, such as Thalassiosira pseudonana, may produce DABA as a defense mechanism against predators like copepods.[10]

Part 2: The Evolution of DABA Synthesis

The utility of DABA in research, from peptide synthesis to toxicological studies, necessitated the development of robust synthetic routes. Early methods were often low-yield and complex. Over the decades, chemists have refined these processes, starting from readily available precursors.

Historical Synthetic Approaches

-

From Glutamic Acid: Early syntheses utilized glutamic acid, applying the Schmidt reaction with hydrazoic acid to selectively remove a carboxyl group and introduce an amine. However, yields were often low, falling below 20%.[11]

-

From Phthalimido Derivatives: Other approaches involved multi-step processes starting from intermediates like β-phthalimido ethylmalonic ester, which were subsequently brominated, decarboxylated, aminated, and hydrolyzed to yield racemic DABA.[11]

Modern, High-Yield Synthetic Protocols

More efficient methods have since been developed to overcome the limitations of early syntheses. A notable advancement involves the use of γ-butyrolactone as a starting material, which is both readily available and economical.

A particularly effective modern synthesis starts from homoserine, protecting the existing amino and carboxyl groups before converting the hydroxyl group to an amine, followed by deprotection.[12] This provides excellent stereochemical control. Another robust method involves a double nucleophilic substitution on 2-bromo-4-butyrolactone using potassium phthalimide, followed by acid hydrolysis.[13]

Below is a generalized workflow based on the butyrolactone methodology, a testament to the field's progress in achieving high-yield production of DABA dihydrochloride.

Workflow: Synthesis of 2,4-Diaminobutyric Acid Dihydrochloride from Butyrolactone

Caption: High-level workflow for DABA synthesis from 2-bromo-4-butyrolactone.

Detailed Experimental Protocol: Synthesis from Butyrolactone

This protocol is a conceptual representation based on established literature.[13]

-

First Substitution: To a solution of 2-bromo-4-butyrolactone (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.0 eq). Heat the mixture at 100°C for approximately 12 hours.

-

Isolation of Intermediate 1: Pour the reaction mixture onto ice. The resulting precipitate, 2-phthalimidolactone, is filtered and washed.

-

Second Substitution (Ring Opening): The isolated 2-phthalimidolactone (1.0 eq) is reacted with a second equivalent of potassium phthalimide (1.0 eq) in DMF. This opens the lactone ring to form 3,4-diphthalimidobutyric acid.

-

Isolation of Intermediate 2: The product from step 3 is isolated, typically by precipitation and filtration.

-

Hydrolysis: The 3,4-diphthalimidobutyric acid is suspended in concentrated hydrochloric acid and heated under reflux to cleave the phthalimide protecting groups.

-

Final Product Isolation: After hydrolysis, phthalic acid precipitates upon cooling and is removed by filtration. The filtrate is then evaporated to dryness in vacuo to yield the crude 2,4-diaminobutyric acid dihydrochloride. Further purification can be achieved by recrystallization.

Self-Validation Check: The identity and purity of the final product should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and by comparing its melting point to literature values.[13]

Part 3: The Neurotoxic Mechanisms of Action

The primary driver of research into DABA has been its potent neurotoxicity.[5][6] Its effects are multifaceted, primarily disrupting inhibitory neurotransmission and inducing a state of chronic ammonia toxicity.

Disruption of the GABAergic System

DABA's neurotoxicity is strongly linked to its interference with the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system.[14][15]

-

Inhibition of GABA Transaminase (GABA-T): DABA acts as an inhibitor of GABA-T, the enzyme responsible for degrading GABA.[14][15] By blocking this enzyme, DABA causes GABA to accumulate in the synapse, leading to an initial enhancement of inhibitory signals.

-

Inhibition of GABA Reuptake: DABA also functions as a GABA reuptake inhibitor, further increasing the synaptic concentration of GABA.[15]

While an increase in GABA is initially inhibitory and can have anticonvulsant effects, the chronic overstimulation and subsequent dysregulation of the GABAergic system can paradoxically lead to excitotoxicity, tremors, and convulsions.[5][15]

Caption: DABA's mechanism of action, inhibiting GABA reuptake and degradation.

Induction of Ammonia Toxicity

Beyond the GABA system, a critical and perhaps primary mechanism of DABA's toxicity involves the disruption of the urea cycle in the liver.[5][6]

-

Inhibition of Ornithine Carbamoyltransferase: DABA is a competitive inhibitor of ornithine carbamoyltransferase, a key enzyme in the urea cycle responsible for converting ornithine and carbamoyl phosphate to citrulline.[5][6]

-

Consequences: Inhibition of this enzyme impairs the liver's ability to detoxify ammonia into urea. This leads to a prolonged, slight increase in the concentration of ammonia in the blood and brain.[5][6] This chronic hyperammonemia is believed to be a major contributor to the neurotoxic effects observed, including hyperirritability and convulsions, which manifest 12-20 hours after exposure in animal models.[5][6] This delayed effect contrasts with acute ammonia toxicity, suggesting a slow-acting but potent disruption of metabolic function.[6]

Other Neurotoxic Effects

Recent studies have further illuminated DABA's neurotoxicity, showing that it can activate N-methyl-D-aspartate (NMDA) receptors and induce molecular signatures consistent with neurodegeneration, such as endoplasmic reticulum stress and the downregulation of ALS-associated genes in zebrafish models.[8] In fact, these studies suggest DABA may be a more potent neurotoxin than the more widely studied BMAA.[8]

Part 4: A Historical Timeline of DABA Research

The scientific understanding of DABA has been built over more than 70 years of research. The following timeline highlights the key milestones in this journey.

Caption: Key milestones in the research history of 2,4-Diaminobutanoic acid.

-

1940s-1950s: DABA is identified as a constituent of polymyxin antibiotics.[4] Synthetic methods begin to be explored to understand its structure and function.[11]

-

1960s: The L-isomer of DABA is identified as a neurolathyrogen, a toxic compound found in Lathyrus plants responsible for neurological disorders.[5][6]

-

1968: A seminal paper by O'Neal et al. demonstrates that DABA's neurotoxicity is mediated, at least in part, by its inhibition of the liver enzyme ornithine carbamoyltransferase, leading to chronic ammonia toxicity.[5][6]

-

1970s: Research establishes the link between DABA and the GABAergic system, identifying it as an inhibitor of both GABA transaminase and GABA reuptake.[15]

-

2000s-Present: DABA is detected in cyanobacteria, often alongside BMAA, prompting investigations into its environmental impact and its potential role as a contributor to neurodegenerative diseases like ALS.[7][8][9]

-

2020s: Research expands into the therapeutic potential of DABA derivatives. Its unique structure is leveraged to create novel molecules, including dendrons for delivering antisense PNA to bacteria and other derivatives with potential anticancer activity.[16][17][18]

Part 5: Current Research and Future Outlook

Once viewed primarily as a toxin, DABA is now also recognized as a versatile chemical scaffold. The dihydrochloride salt remains a crucial reagent for this research.[19]

Drug Development and Delivery

The diamino structure of DABA makes it an excellent building block for creating cationic molecules.

-

Antimicrobial Agents: DABA-based dendrons (tree-like molecules) are being developed as carriers to deliver antisense peptide nucleic acids (PNAs) into Gram-negative bacteria, offering a novel strategy to combat antibiotic resistance.[16]

-

Anticancer Research: DABA is a non-physiological amino acid that shows potent antitumoral activity against human glioma cells in vitro, possibly due to high uptake leading to osmotic lysis.[20] Furthermore, complex derivatives containing other heterocyclic scaffolds are being synthesized and evaluated as potent antitumor agents.[17]

-

Peptide Synthesis: Protected forms of DABA, such as Nγ-Boc-L-2,4-diaminobutyric acid, are valuable intermediates in peptide synthesis, allowing for the creation of modified peptides with enhanced stability or novel functions.[21]

Neurobiology and Toxicology

The potential link between environmental exposure to cyanobacterial toxins like DABA and neurodegenerative diseases remains an active and critical area of research.[8] Understanding the chronic effects of low-dose exposure is a key priority for public health and environmental science.

Conclusion

From its discovery as a piece of a life-saving antibiotic to its characterization as a potent neurotoxin, and now its re-emergence as a valuable scaffold in drug development, this compound has had a rich and complex history. Its journey underscores a fundamental principle in toxicology and pharmacology: a molecule's effect is defined by its context, concentration, and chemical application. For researchers and drug developers, DABA is no longer just a toxin to be studied but a versatile building block with which to innovate, offering pathways to novel antimicrobials, anticancer agents, and advanced biomaterials. The continued exploration of this fascinating diamino acid promises to yield further insights into neurobiology and new solutions for therapeutic challenges.

References

-

O'Neal, R. M., Chen, C. H., Reynolds, C. S., Meghal, S. K., & Koeppe, R. E. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal, 106(3), 699–706. [Link]

-

Cirés, S., & Ballot, A. (2016). The neurotoxin 2,4-diaminobutanoic acid (2,4-DAB): genomic insights into how and why it is biosynthesised in some cyanobacteria. ScholarWorks@BGSU. [Link]

-

Portland Press. (1968). The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal. [Link]

-

Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Wikipedia. [Link]

-

Gering, I., et al. (2021). The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. National Institutes of Health. [Link]

-

Li, C. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. [Link]

-

Gaudry, R. (1958). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Canadian Science Publishing. [Link]

-

FooDB. (2011). 2,4-Diaminobutyric acid. FooDB. [Link]

- Google Patents. (n.d.). Synthesis method of 2, 4-diaminobutyric acid derivative.

-

CD Biosynsis. (n.d.). DAB (2,4-Diaminobutyric Acid). CD Biosynsis. [Link]

-

Ivanova, G., et al. (2022). Antisense Peptide Nucleic Acid–Diaminobutanoic Acid Dendron Conjugates with SbmA-Independent Antimicrobial Activity against Gram-Negative Bacteria. ACS Infectious Diseases. [Link]

-

Yamanaka, K., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers. [Link]

-

National Center for Biotechnology Information. (n.d.). L-2,4-Diaminobutyric acid. PubChem. [Link]

-

Human Metabolome Database. (2023). 2,4-Diaminobutyric acid. HMDB. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Diaminobutyric acid, D-. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Diaminobutyric acid. PubChem. [Link]

-

Wikipedia. (n.d.). Colistin. Wikipedia. [Link]

-

PubMed. (2022). Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana. PubMed. [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

-

MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

Sources

- 2. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 2,4-Diaminobutyric acid (FDB022978) - FooDB [foodb.ca]

- 4. Colistin - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ScholarWorks@BGSU - International Conference on Toxic Cyanobacteria: The neurotoxin 2,4-diaminobutanoic acid (2,4-DAB): genomic insights into how and why it is biosynthesised in some cyanobacteria [scholarworks.bgsu.edu]

- 8. The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 12. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents [patents.google.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. chemimpex.com [chemimpex.com]

- 20. Human Metabolome Database: Showing metabocard for 2,4-Diaminobutyric acid (HMDB0002362) [hmdb.ca]

- 21. chemimpex.com [chemimpex.com]

Core Properties and Applications of 2,4-Diaminobutanoic Acid Hydrochloride

An In-Depth Technical Guide for Researchers:

Abstract

2,4-Diaminobutanoic acid (DABA), a non-proteinogenic amino acid, stands as a molecule of significant interest for researchers in neuropharmacology, drug development, and biochemistry. Particularly in its hydrochloride salt form, which enhances stability and solubility, DABA serves as a critical tool for investigating GABAergic pathways and as a versatile building block in synthetic chemistry. This guide provides an in-depth examination of the fundamental properties of 2,4-diaminobutanoic acid hydrochloride, offering a technical narrative that bridges molecular characteristics with practical research applications. We will explore its physicochemical properties, biological mechanisms, analytical methodologies, and safe handling protocols, grounded in authoritative references to ensure scientific integrity.

Introduction: The Scientific Relevance of 2,4-Diaminobutanoic Acid

2,4-Diaminobutanoic acid, also known as α,γ-diaminobutanoic acid, is a structural analog of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] While not incorporated into proteins during translation, DABA is found in nature, produced by organisms like cyanobacteria and plants, and is a component of certain antibiotics like polymyxins.[2][3]

For researchers, the primary value of DABA lies in its potent interaction with the GABA system. It functions as both a non-competitive inhibitor of GABA transaminase (GABA-T) and a GABA reuptake inhibitor.[4][5] This dual-action mechanism effectively increases the synaptic concentration of GABA, making DABA an invaluable pharmacological tool for modulating neuronal excitability. Its hydrochloride salt forms (monohydrochloride and dihydrochloride) are the most common in research settings, offering superior water solubility and stability compared to the free base.[1][] This guide will focus on these salt forms, providing the foundational knowledge necessary for their effective and safe use in the laboratory.

Physicochemical and Structural Characteristics

The hydrochloride salt form is crucial for experimental work as it improves the compound's polarity and, consequently, its solubility in aqueous buffers used for biological assays.[1] The presence of two amine groups and one carboxylic acid group means the molecule can exist in various protonation states, a key feature influencing its biological interactions.

Core Properties Summary

The properties of 2,4-Diaminobutanoic acid can vary slightly depending on its isomeric form (L-, D-, or DL-) and whether it is the monohydrochloride or dihydrochloride salt. The L-isomer is most frequently studied for its biological activity.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2,4-diaminobutanoic acid;dihydrochloride | [7] |

| Synonyms | L-Dab-OH·2HCl, (S)-2,4-Diaminobutyric acid dihydrochloride | [][8] |

| Molecular Formula | C₄H₁₂Cl₂N₂O₂ (dihydrochloride) | [7][9] |

| C₄H₁₁ClN₂O₂ (monohydrochloride) | [8][10] | |

| Molecular Weight | 191.05 g/mol (dihydrochloride) | [7] |

| 154.60 g/mol (monohydrochloride) | [8][10] | |

| CAS Number | 1883-09-6 (L-dihydrochloride) | [7] |

| 1482-98-0 (L-monohydrochloride) | [8][11] | |

| 65427-54-5 (DL-dihydrochloride) | [12][13] | |

| Appearance | White to off-white or yellowish crystalline powder | [][14][15] |

| Melting Point | ~197-200 °C (decomposes) | [13] |

| Solubility | Soluble in water (e.g., 50 mg/mL) | [13][16] |

| Optical Rotation | [α]20/D +14.5 ± 1.5° (c=3.67% in H₂O for L-dihydrochloride) | [16] |

| [α]20/D +19 ± 3° (c=1 in 5N HCl for L-dihydrochloride) | [15] |

Spectroscopic Profile for Structural Verification

Verifying the identity and purity of this compound is paramount. Standard spectroscopic methods provide a definitive structural fingerprint.

-

¹H NMR Spectroscopy : In a D₂O solvent, the proton NMR spectrum will show characteristic signals for the methine proton at the alpha-carbon (α-CH), the adjacent methylene group (β-CH₂), and the terminal methylene group (γ-CH₂). The chemical shifts and coupling patterns confirm the carbon backbone and the position of the amino groups.

-

¹³C NMR Spectroscopy : The carbon spectrum provides confirmation of the four distinct carbon environments: the carboxyl carbon (C=O), the alpha-carbon (Cα), the beta-carbon (Cβ), and the gamma-carbon (Cγ).[17]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. Key features include a broad O-H stretch from the carboxylic acid, N-H stretching vibrations from the primary amine groups (which may appear as broad ammonium N-H stretches in the hydrochloride salt form), and a strong C=O stretch from the carboxyl group.[7]

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. For the dihydrochloride, the mass spectrum will show a parent ion corresponding to the free base (C₄H₁₀N₂O₂) after the loss of the two HCl molecules.

Biological Activity and Mechanism of Action

The primary research value of DABA stems from its role as a modulator of the GABAergic system. Its structural similarity to GABA allows it to interact with key proteins involved in GABA metabolism and transport.

Dual Inhibition Mechanism

-

GABA Transaminase (GABA-T) Inhibition : DABA acts as a non-competitive inhibitor of GABA-T, the enzyme responsible for catabolizing GABA into glutamate.[4] By inhibiting this enzyme, DABA prevents the breakdown of GABA, leading to an accumulation of this neurotransmitter in the synapse.[4]

-

GABA Reuptake Inhibition : DABA also inhibits the reuptake of GABA from the synaptic cleft back into presynaptic neurons and glial cells. This action further increases the concentration and residence time of GABA in the synapse, enhancing its inhibitory signaling.[4]

Caption: DABA's dual inhibitory action on GABA Transaminase and GABA Transporters.

Neurotoxicity and Other Biological Effects

Despite its utility, it is critical to recognize that DABA is a neurotoxin.[4][18][19] High doses can lead to convulsions, tremors, and hyperirritability.[18][19] The proposed mechanism for this toxicity involves the inhibition of ornithine carbamoyltransferase in the liver, which disrupts the urea cycle and leads to a state of chronic ammonia toxicity.[2][18] This can cause secondary brain damage.[18][19]

Recent studies have also highlighted DABA as a cyanotoxin, produced by cyanobacteria, that can cause neurotoxic effects and induce molecular signatures consistent with neurodegeneration in model organisms like zebrafish.[20] In fact, in some models, 2,4-DAB was found to be a more potent toxin than the more widely studied β-methylamino-L-alanine (BMAA).[20]

Beyond neuroscience, DABA has shown potential as an antitumor agent, with studies demonstrating its ability to cause lysis in glioma cells due to pronounced cellular uptake.[21]

Synthesis and Use as a Chemical Building Block

2,4-Diaminobutanoic acid can be synthesized through various routes. Classic methods include the Schmidt reaction on glutamic acid or multi-step syntheses starting from γ-butyrolactone.[22][23] More modern approaches often start from homoserine, using protective group chemistry to control the introduction of the second amino group.[24]

In drug development and peptide chemistry, DABA is a valuable building block.[25] Its side chain provides a primary amine that can be used for bioconjugation or to introduce specific functionalities into a peptide sequence. Protected derivatives, such as Nγ-Boc-L-2,4-diaminobutyric acid, are widely used in solid-phase peptide synthesis to create modified peptides with enhanced stability or bioactivity.[25]

Analytical Protocols: Purity Assessment by HPLC

Ensuring the purity of this compound is essential for reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. As DABA lacks a strong chromophore, derivatization or the use of specialized detectors is often required.

Step-by-Step Protocol: HPLC with Pre-Column Derivatization

This protocol describes a common workflow using o-phthalaldehyde (OPA) for pre-column derivatization, enabling fluorescent detection.

-

Standard and Sample Preparation:

-

Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of HPLC-grade water to create a 1 mg/mL stock solution.

-

Prepare working standards by serial dilution (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL).

-

Prepare the research sample at a concentration of ~100 µg/mL in HPLC-grade water.

-

-

Derivatization Procedure:

-

Prepare an OPA derivatization reagent (e.g., OPA with 3-mercaptopropionic acid in a borate buffer).

-

In an autosampler vial, mix 50 µL of the standard or sample solution with 200 µL of the OPA reagent.

-

Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. Causality Note: The timing is critical as the OPA derivative can be unstable. A consistent reaction time for all samples and standards ensures quantitative accuracy.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.

-

Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).

-

Gradient: Start at 10% B, ramp to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. Rationale: The gradient is designed to first elute any polar impurities before eluting the more hydrophobic derivatized DABA.

-

Flow Rate: 1.0 mL/min.

-

Detector: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Integrate the peak corresponding to the derivatized DABA.

-

Construct a calibration curve from the peak areas of the working standards.

-

Calculate the purity of the research sample by comparing its peak area to the calibration curve.

-

Caption: Workflow for purity analysis of DABA by HPLC with OPA derivatization.

Safety, Handling, and Storage

As a bioactive and potentially hazardous compound, proper handling of this compound is mandatory.

GHS Hazard Information

| Hazard | GHS Code | Description | Source(s) |

| Pictogram(s) | GHS05, GHS07 | Corrosion, Exclamation Mark | [7][14] |

| Signal Word | Danger | [7][14] | |

| Hazard Statements | H315 | Causes skin irritation. | [7][12] |

| H318 / H319 | Causes serious eye damage / irritation. | [7][12] | |

| H335 | May cause respiratory irritation. | [11][26] | |

| Precautionary Statements | P261 | Avoid breathing dust. | [11][26] |

| P280 | Wear protective gloves/eye protection/face protection. | [11][12][26] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12][26] | |

| P310 | Immediately call a POISON CENTER or doctor. | [11] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.[27][28]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11][27]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11][27] Recommended storage is at +4°C for long-term stability.[14] Protect from light and moisture.[14] The compound is stable for at least two years under these conditions.[14]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[11][26]

-

Skin: Wash off immediately with plenty of soap and water.[11][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11][26]

-

Ingestion: Rinse mouth with water and consult a physician.[26]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][27]

Conclusion

This compound is a non-proteinogenic amino acid with significant utility for the modern researcher. Its ability to potently modulate the GABAergic system provides a powerful tool for neuropharmacological investigation, while its chemical structure offers a versatile scaffold for synthetic applications in drug discovery and peptide chemistry. However, its inherent neurotoxicity necessitates a thorough understanding of its properties and adherence to strict safety protocols. This guide has synthesized the core technical information—from physicochemical characteristics and biological mechanisms to analytical workflows and handling procedures—to provide researchers with a self-validating framework for incorporating this important compound into their work with confidence and safety.

References

- Beart PM, Bilal K (July 1977). "l-2,4-Diaminobutyric acid and the GABA system". Neuroscience Letters. 5 (3–4): 193–198.

-

O'Neal RM, Chen CH, Reynolds CS, Meghal SK, Koeppe RE (February 1968). "The 'neurotoxicity' of L-2,4-diaminobutyric acid". The Biochemical Journal. 106 (3): 699–706. [Link]

-

O'Neal RM, Chen CH, Reynolds CS, et al. (1968). "The 'neurotoxicity' of l-2,4-diaminobutyric acid". Biochemical Journal. 106(3): 699-706. [Link]

-

O'Neal, R. M., et al. (1968). "The 'Neurotoxicity' of L-2,4-Diaminobutyric Acid". Portland Press. [Link]

-

PubChem. "(R)-2,4-Diaminobutanoic acid hydrochloride". National Center for Biotechnology Information. [Link]

-

PubChem. "L-2,4-Diaminobutyric acid dihydrochloride". National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. "Showing metabocard for 2,4-Diaminobutyric acid (HMDB0002362)". Human Metabolome Database. [Link]

-

Scientific Laboratory Supplies. "L-2,4-Diaminobutyric acid dihydrochloride, >=95.0%". Scientific Laboratory Supplies. [Link]

-

Armstrong, J. L., et al. (2022). "The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish". Toxics. 10(11): 694. [Link]

-

Jiang, L. (2022). "The neurotoxin β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB): possible risk of human exposure, and the effect and function in diatoms". Diva-portal.org. [Link]

-

Li, C. (1970). "The synthesis and cyclization of 2,4-diaminobutyric acid". Oregon State University. [Link]

-

Afl. "SAFETY DATA SHEET". Afl. [Link]

-

Frontiers. "Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis". Frontiers. [Link]

-

CD Biosynsis. "DAB (2,4-Diaminobutyric Acid)". CD Biosynsis. [Link]

-

Berlinguet, L., et al. (1958). "SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE". Canadian Journal of Chemistry. 36(5): 721-724. [Link]

-

SpectraBase. "L-2,4-diaminobutyric acid, monohydrochloride". SpectraBase. [Link]

-

PubChem. "2,4-Diaminobutyric acid". National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "DL-2,4-Diaminobutyric acid dihydrochloride". Nbinno.com. [Link]

-

PubChem. "L-2,4-Diaminobutyric acid". National Center for Biotechnology Information. [Link]

-

SpectraBase. "L-2,4-diaminobutyric acid, monohydrochloride - Optional[Raman] - Spectrum". SpectraBase. [Link]

- Google Patents. "Synthesis method of 2, 4-diaminobutyric acid derivative".

Sources

- 1. benchchem.com [benchchem.com]

- 2. portlandpress.com [portlandpress.com]

- 3. The neurotoxin β-N-methylamino-L-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) : possible risk of human exposure, and the effect and function in diatoms [diva-portal.org]

- 4. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 7. L-2,4-Diaminobutyric acid dihydrochloride | C4H12Cl2N2O2 | CID 2724265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. L-2,4-Diaminobutyric acid dihydrochloride, 98+%, may cont. up to ca 10% monohydrochloride | Fisher Scientific [fishersci.ca]

- 10. (R)-2,4-Diaminobutanoic acid hydrochloride | C4H11ClN2O2 | CID 71773603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. DL-2,4-Diaminobutyric Acid Dihydrochloride, 5G | Labscoop [labscoop.com]

- 13. nbinno.com [nbinno.com]

- 14. L-2,4-Diaminobutyric acid dihydrochloride - CAS-Number 1883-09-6 - Order from Chemodex [chemodex.com]

- 15. L-2,4-Diaminobutyric acid dihydrochloride, 98+%, may cont. up to ca 10% monohydrochloride 1 g [thermofisher.com]

- 16. L-2,4-二氨基丁酸 二盐酸盐 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 17. L-2,4-Diaminobutyric acid dihydrochloride(1883-09-6) 13C NMR [m.chemicalbook.com]

- 18. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hmdb.ca [hmdb.ca]

- 22. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative - Google Patents [patents.google.com]

- 25. chemimpex.com [chemimpex.com]

- 26. chemicalbook.com [chemicalbook.com]

- 27. fishersci.com [fishersci.com]

- 28. cms9files.revize.com [cms9files.revize.com]

An In-Depth Technical Guide to the Solubility and Stability Profile of 2,4-Diaminobutanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 2,4-Diaminobutanoic acid hydrochloride (DABA HCl), a molecule of significant interest in biochemical and pharmaceutical research. As a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), DABA HCl serves as a critical tool in neuroscience and as a building block in the synthesis of novel therapeutic agents.[][2] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development.

This document moves beyond a simple recitation of facts, offering insights into the causal relationships between molecular structure and observed properties. All protocols are designed as self-validating systems, ensuring the generation of reliable and reproducible data.

Core Physicochemical Properties of this compound

This compound is the salt form of a non-proteinogenic amino acid. The hydrochloride salt is the most commonly utilized form in research due to its improved physicochemical properties, particularly its enhanced solubility in aqueous solutions compared to the free base.[]

| Property | Value | Source |

| Molecular Formula | C₄H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 154.59 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | Approximately 197 °C (with decomposition) | |

| pKa (Strongest Acidic) | Predicted: 2.55 | [4] |

| pKa (Strongest Basic) | Predicted: 9.95 | [4] |

The presence of two amino groups and a carboxylic acid function imparts an amphoteric nature to the molecule. The predicted pKa values suggest that the molecule will exist in different ionic forms depending on the pH of the solution, a critical factor influencing its solubility and interaction with other molecules.

Solubility Profile: A Multifaceted Analysis

The solubility of DABA HCl is a key determinant of its utility in various experimental settings, from in vitro assays to formulation development.

Aqueous Solubility

This compound exhibits good solubility in water. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base, which is predicted to be practically insoluble.[][4] A reported solubility value for the hydrochloride salt is 50 mg/mL in water.

-

Causality: The enhanced water solubility of the hydrochloride salt is attributed to the protonation of the amino groups, leading to the formation of a more polar, charged species that readily interacts with the polar water molecules.

Solubility in Organic Solvents

While highly soluble in water, the solubility of DABA HCl in organic solvents is limited. It is generally described as slightly soluble in ethanol and practically insoluble in non-polar organic solvents.

| Solvent | Qualitative Solubility |

| Water | Soluble |

| Ethanol | Slightly Soluble |

| Methanol | Data not available |

| Isopropanol | Data not available |

| Acetone | Data not available |

| Acetonitrile | Data not available |

-

Expert Insight: The poor solubility in non-polar solvents is expected given the highly polar and ionic nature of the molecule. For applications requiring solubilization in organic media, derivatization of the amino or carboxyl groups may be necessary to increase lipophilicity.

Influence of pH on Solubility

The solubility of this compound is intrinsically linked to the pH of the aqueous medium. Based on its predicted pKa values of 2.55 and 9.95, the ionization state of the molecule, and consequently its solubility, will vary significantly across the pH spectrum.[4]

-

At low pH (below pKa1 of 2.55), both amino groups and the carboxylic acid will be protonated, resulting in a net positive charge and likely high water solubility.

-

Between pH 2.55 and 9.95 , the molecule will exist predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxyl group. This zwitterionic form is also expected to be highly water-soluble.

-

At high pH (above pKa2 of 9.95), both amino groups will be deprotonated, and the molecule will have a net negative charge, which should still confer good water solubility.

The hydrochloride salt form ensures that in a neutral aqueous solution, the amino groups are protonated, maximizing solubility.

Impact of Temperature on Solubility

Step-by-Step Protocol: Determination of Aqueous Solubility

This protocol outlines a robust method for the quantitative determination of the aqueous solubility of this compound using the shake-flask method.

1. Materials:

- This compound

- Deionized water

- pH meter

- Analytical balance

- Thermostatically controlled shaker bath

- Centrifuge

- HPLC system with a suitable detector (e.g., UV or derivatization agent)

- Volumetric flasks and pipettes

- Syringe filters (0.45 µm)

2. Procedure:

- Prepare a series of saturated solutions by adding an excess of this compound to a known volume of deionized water in several sealed flasks.

- Equilibrate the flasks in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After equilibration, allow the flasks to stand undisturbed to allow undissolved solid to settle.

- Carefully withdraw an aliquot of the supernatant from each flask using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

- Accurately dilute the filtered solution with a suitable mobile phase for HPLC analysis.

- Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

- The average concentration from the replicate flasks represents the aqueous solubility at the specified temperature.

Diagram: Solubility Determination Workflow

Caption: Workflow for determining the aqueous solubility of DABA HCl.

Stability Profile: Ensuring Integrity and Reliability

The stability of this compound is a critical parameter that influences its storage, handling, and application.

Solid-State Stability

In its solid, crystalline form, this compound is a relatively stable compound. It is reported to be stable for at least two years when stored at +4°C, protected from light and moisture.[5] However, it is noted to be hygroscopic, meaning it can absorb moisture from the air, which could potentially lead to degradation over time, especially at elevated temperatures.

-

Expert Recommendation: To ensure long-term stability, it is crucial to store the solid compound in a tightly sealed container in a cool, dry, and dark place. The use of a desiccator is recommended to minimize exposure to moisture.

Solution Stability and Degradation Pathways

The stability of this compound in solution is dependent on several factors, including pH, temperature, light, and the presence of oxidizing agents. A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

3.2.1. Hydrolytic Degradation

As an amino acid derivative, DABA HCl is susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures. The primary site of hydrolytic attack would be the amide bond in the case of peptides containing this residue, or potentially cyclization reactions involving the amino and carboxyl groups under certain conditions.

3.2.2. Oxidative Degradation

The amino groups in this compound can be susceptible to oxidation, leading to the formation of various degradation products. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress.

3.2.3. Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of amino acids.[6][7] The specific photodegradation pathways for DABA HCl have not been extensively studied, but could involve decarboxylation or reactions involving the amino groups.

3.2.4. Thermal Degradation

At elevated temperatures, both in solid-state and in solution, this compound can undergo thermal degradation. The degradation kinetics are expected to follow the Arrhenius relationship, with the rate of degradation increasing with temperature.

Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Materials:

- This compound

- Hydrochloric acid (e.g., 0.1 M, 1 M)

- Sodium hydroxide (e.g., 0.1 M, 1 M)

- Hydrogen peroxide (e.g., 3%)

- Water bath or oven for thermal stress

- Photostability chamber

- Stability-indicating HPLC method (see below)

- LC-MS system for identification of degradation products

2. Procedure:

- Acid Hydrolysis: Dissolve DABA HCl in 0.1 M and 1 M HCl. Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

- Base Hydrolysis: Dissolve DABA HCl in 0.1 M and 1 M NaOH. Follow the same temperature and time conditions as for acid hydrolysis.

- Oxidative Degradation: Dissolve DABA HCl in a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.

- Thermal Degradation (Solution): Dissolve DABA HCl in water and heat at an elevated temperature (e.g., 60°C, 80°C) for a defined period.

- Thermal Degradation (Solid-State): Expose the solid compound to elevated temperatures in a controlled oven.

- Photodegradation: Expose a solution of DABA HCl and the solid compound to a light source as per ICH Q1B guidelines. Include a dark control wrapped in aluminum foil.

- Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the percentage of remaining DABA HCl and the formation of any degradation products.

- Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For significant degradation products, use LC-MS to determine their mass and propose potential structures.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study of DABA HCl.

Analytical Methodologies for Quantification and Stability Assessment

A validated, stability-indicating analytical method is essential for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC Method Development Considerations

-

Detection: Since DABA HCl lacks a strong chromophore, direct UV detection at low wavelengths (e.g., < 210 nm) may be possible but can suffer from low sensitivity and interference. A more robust approach is pre-column or post-column derivatization with a reagent that introduces a fluorescent or UV-absorbing tag. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC), and phenylisothiocyanate (PITC).

-

Column Chemistry: Reversed-phase chromatography (e.g., C18) is typically used for the separation of derivatized amino acids.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed to achieve good separation.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is critical to ensure that the peak for DABA HCl is well-resolved from any degradation products and excipients.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the solubility and stability of this compound. Its favorable aqueous solubility, particularly in its hydrochloride salt form, makes it well-suited for a wide range of in vitro and in vivo research applications. While stable in the solid state under appropriate storage conditions, its stability in solution is subject to influences from pH, temperature, and light.

Future research should focus on generating quantitative data for its solubility in various organic solvents and at different temperatures. A comprehensive characterization of its degradation products under various stress conditions using advanced analytical techniques like high-resolution mass spectrometry and NMR would provide a deeper understanding of its degradation pathways. Such data will be invaluable for the development of stable formulations and for ensuring the accuracy and reproducibility of research conducted with this important molecule.

References

-

Human Metabolome Database. (n.d.). Showing metabocard for 2,4-Diaminobutyric acid (HMDB0002362). Retrieved from [Link]

- Moore, D. E., & Chae, K. H. (1989). Photodegradation of amiloride in aqueous solution. International journal of pharmaceutics, 54(3), 203-209.

- Cremer, D. R., & Moore, D. E. (1989). Photodegradation of amiloride in aqueous solution. Journal of pharmaceutical sciences, 78(9), 740–744.

-

PubChem. (n.d.). 2,4-Diaminobutanoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]

-

PubChem. (n.d.). L-2,4-Diaminobutyric acid dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2,4-Diaminobutanoic acid hydrochloride. Retrieved from [Link]

- Li, C.-W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid.

-

PubChem. (n.d.). L-2,4-Diaminobutyric acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]

-

PubChem. (n.d.). D-2,4-Diaminobutyric acid. Retrieved from [Link]

-

FooDB. (2021). Showing Compound 2,4-Diaminobutyric acid (FDB022978). Retrieved from [Link]

-

NP-MRD. (2022). Showing NP-Card for 2,4-Diaminobutyric acid (NP0000809). Retrieved from [Link]

-

Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation kinetics assay and plots obtained for first-order reaction.... Retrieved from [Link]

-

Pharmaceutical Outsourcing. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

-

Frontiers. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Retrieved from [Link]

-

PubMed. (2022). Evidence of 2,4-diaminobutyric acid (DAB) production as a defense mechanism in diatom Thalassiosira pseudonana. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2,4-Diaminobutanoic acid. Retrieved from [Link]

-

precisionFDA. (n.d.). 2,4-DIAMINOBUTYRIC ACID, DL-. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2,4-Diaminobutanoic acid hydrochloride. Retrieved from [Link]

-

PubMed. (2024). Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). Retrieved from [Link]

-

ResearchGate. (n.d.). Photolysis and photo-oxidation of amino acids and peptides—II. Photo-degradation of cysteine and related amino acids. Retrieved from [Link]

-

David Spring's group. (n.d.). Photocatalytic methods for amino acid modification. Retrieved from [Link]

-

PubMed. (n.d.). Degradation of Herbicide 2,4-dichlorophenoxybutanoic Acid in the Photolysis of [FeOH]2+ and [Fe(Ox)3]3- Complexes: A Mechanistic Study. Retrieved from [Link]

-

MDPI. (2021). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation Kinetics of Gamma Amino Butyric Acid in Monascus-Fermented Rice. Retrieved from [Link]

-

PubMed. (n.d.). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Retrieved from [Link]

-

SciELO. (n.d.). Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. Retrieved from [Link]

-

PMC. (n.d.). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. Retrieved from [Link]

-

Amazon S3. (n.d.). “DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN”. Retrieved from [Link]

-

PMC. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation of solubility and thermodynamics of mixing of 4-aminobutyric acid in mono-solvents and binary solvent mixtures. Retrieved from [Link]

-

IJSDR. (n.d.). DRUG STABILITY. Retrieved from [Link]

-

Taiwan Food and Drug Administration. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Neuronal Mechanism of Action of 2,4-Diaminobutanoic Acid Hydrochloride

Abstract

2,4-Diaminobutanoic acid (DABA), a non-proteinogenic amino acid, exhibits significant activity within the central nervous system, primarily through the modulation of the γ-aminobutyric acid (GABA) system. This guide provides a detailed examination of the molecular mechanisms underpinning the effects of 2,4-Diaminobutanoic acid hydrochloride in neurons. The primary mechanism of action is the inhibition of GABA reuptake via GABA transporters (GATs), which is further potentiated by the inhibition of the GABA-degrading enzyme, GABA transaminase (GABA-T). These actions collectively elevate extracellular GABA levels, enhancing inhibitory neurotransmission. This guide will explore the stereospecificity of these interactions, the functional consequences on neuronal excitability, and the compound's noted neurotoxic properties. Furthermore, we present detailed experimental protocols for researchers to investigate these mechanisms, including in vitro GABA uptake assays and electrophysiological recording techniques.

Introduction: The GABAergic System and 2,4-Diaminobutanoic Acid

The GABAergic system is the principal inhibitory network in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, activates two main classes of receptors: ionotropic GABA-A receptors, which are ligand-gated chloride ion channels, and metabotropic GABA-B receptors, which are G-protein coupled receptors.[2][3] The precise control of GABA concentration in the synaptic cleft is critical for regulating neuronal excitability. This is achieved through the action of GABA transporters (GATs) that remove GABA from the extracellular space and the enzyme GABA transaminase (GABA-T) which catabolizes it.[1][4]

2,4-Diaminobutanoic acid (DABA) is a structural analog of GABA that has been identified as a cyanotoxin and a neurolathyrogen.[5][6] Its hydrochloride salt is a commonly used form in research due to its solubility. DABA's structural similarity to GABA allows it to interact directly with key components of the GABAergic system, making it a valuable pharmacological tool for studying inhibitory neurotransmission.[7] However, its utility is accompanied by a significant neurotoxic profile that warrants careful consideration.[6][8][9]

Primary Mechanism of Action: Dual Inhibition of GABA Clearance

The predominant effect of DABA on neuronal function stems from its ability to increase the synaptic concentration of GABA through a dual mechanism: inhibition of GABA transporters and inhibition of GABA transaminase.[7][10]

2.1. Inhibition of GABA Transporters (GATs)

GABA transporters are sodium- and chloride-dependent symporters that mediate the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[11][12] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine transporter (BGT-1).[13] GAT-1 is the most abundant subtype in the brain and is a primary target for many GABA uptake inhibitors.

L-2,4-diaminobutyric acid acts as a competitive inhibitor of GABA uptake.[7][14] The S(+)-stereoisomer of DABA is significantly more potent in inhibiting sodium-dependent GABA uptake in rat brain slices, being at least 20 times more effective than the R(-)-stereoisomer.[14] This inhibition of GATs, particularly GAT-1, reduces the clearance of GABA from the synapse, prolonging its presence and enhancing the activation of postsynaptic GABA receptors.[15] This leads to a potentiation of inhibitory postsynaptic potentials (IPSPs) and a general decrease in neuronal excitability. The anticonvulsant properties of L-DABA against convulsants like picrotoxin and 3-mercaptopropionate are attributed to this mechanism.[16]

Caption: DABA competitively inhibits GABA transporters (GATs), preventing GABA reuptake.

2.2. Inhibition of GABA Transaminase (GABA-T)

GABA-T is a key enzyme in the intracellular degradation of GABA, converting it to succinic semialdehyde.[1][4] By inhibiting GABA-T, DABA prevents the breakdown of GABA that has been taken up by neurons and glia, leading to an accumulation of intracellular GABA.[7][10] Kinetic studies have shown that DABA acts as a non-competitive inhibitor of GABA-T.[10][17] This inhibition contributes to an overall increase in the available pool of GABA, which can then be released back into the synapse. The elevation of GABA levels in various brain regions has been shown to parallel the inhibition of GABA-T activity following DABA administration.[10]

Caption: DABA non-competitively inhibits GABA-T, preventing GABA degradation.

Secondary Mechanisms and Off-Target Effects

While the primary actions of DABA are on GABA transporters and GABA-T, other interactions contribute to its overall neuronal effects.

3.1. Interaction with GABA-A Receptors

Studies on sodium-independent GABA binding to brain membranes suggest that both the S(+) and R(-) isomers of DABA are equipotent.[14] This indicates a potential direct interaction with GABA-A receptors. However, the functional consequence of this binding is less well-defined compared to its potent inhibition of GABA uptake. It is plausible that at higher concentrations, DABA may act as a weak partial agonist at GABA-A receptors, contributing to its overall inhibitory effects.

3.2. Excitatory and Neurotoxic Effects

Paradoxically, despite its enhancement of GABAergic inhibition, DABA is a known neurotoxin.[6][8][9] High doses can lead to hyperirritability, tremors, and convulsions.[9][18] The neurotoxicity may be, in part, indirect, resulting from liver damage and a subsequent chronic increase in systemic ammonia levels.[6][8][9] However, direct neuronal effects are also implicated. Some research suggests that DABA can activate N-methyl-D-aspartate (NMDA) receptors, a subtype of excitatory glutamate receptors.[19] This excitotoxic action, especially at higher concentrations, could override its inhibitory effects and lead to neuronal damage. Studies in zebrafish larvae have shown that DABA is a potent toxin, causing motor dysfunction and inducing molecular signatures consistent with neurodegeneration.[19]

Quantitative Data Summary

The following table summarizes the known inhibitory activities of DABA.

| Target | Compound | Activity | IC50 / Ki | Source |

| GABA Transaminase | L-DABA | Weak non-competitive inhibitor | > 500 µM | [17] |

| GABA Uptake | S(+)-2,4-DABA | Competitive inhibitor | >20x more potent than R(-) isomer | [14] |

Experimental Protocols for Studying DABA's Action

To facilitate further research into the neuronal mechanisms of DABA, we provide the following validated experimental protocols.

5.1. Protocol 1: In Vitro GABA Uptake Assay in Synaptosomes

This protocol details a method to measure the inhibition of GABA uptake by DABA in isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 value of DABA for the inhibition of [3H]-GABA uptake.

Materials:

-

Rat cerebral cortex tissue

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 26 mM NaHCO3, 10 mM glucose, 2.4 mM CaCl2, pH 7.4)

-

[3H]-GABA (radiolabeled gamma-aminobutyric acid)

-

This compound (DABA) solutions of varying concentrations

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass-Teflon homogenizer

-

Centrifuge

Methodology:

-

Synaptosome Preparation:

-

Euthanize a rat according to approved animal care protocols and dissect the cerebral cortex on ice.

-

Homogenize the tissue in ice-cold sucrose buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in Krebs-Ringer buffer.

-

-

GABA Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C.

-

Add varying concentrations of DABA (or vehicle control) to the aliquots and incubate for 10 minutes.

-

Initiate the uptake reaction by adding a final concentration of 50 nM [3H]-GABA.

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by three rapid washes with ice-cold Krebs-Ringer buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage inhibition of [3H]-GABA uptake for each DABA concentration compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of DABA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for the in vitro [3H]-GABA uptake assay in synaptosomes.

5.2. Protocol 2: Electrophysiological Recording of GABAergic Currents

This protocol describes how to use whole-cell patch-clamp electrophysiology to measure the effect of DABA on GABA-A receptor-mediated currents in cultured neurons.

Objective: To assess the ability of DABA to potentiate inhibitory postsynaptic currents (IPSCs).

Materials:

-

Primary neuronal culture (e.g., hippocampal or cortical neurons)

-

Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

-

Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 10 HEPES, 2 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2)

-

GABA solution for local application

-

DABA solution

-

Drug perfusion system

Methodology:

-

Cell Preparation:

-

Grow primary neurons on glass coverslips for 10-14 days in vitro.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

-

Whole-Cell Recording:

-

Pull a patch pipette from a borosilicate capillary to a resistance of 3-5 MΩ.

-

Fill the pipette with the internal solution.

-

Under visual guidance, approach a neuron and form a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

-

Experimental Procedure:

-

Record baseline spontaneous or evoked inhibitory postsynaptic currents (sIPSCs or eIPSCs). For evoked responses, use a stimulating electrode placed near the recorded neuron.

-

Apply a known concentration of a GABA-A receptor antagonist (e.g., bicuculline) to confirm the recorded currents are GABAergic.

-

Wash out the antagonist and allow the currents to recover to baseline.

-

Perfuse the chamber with a solution containing DABA for 5-10 minutes.

-

Record sIPSCs or eIPSCs in the presence of DABA.

-

-

Data Analysis:

-

Measure the frequency, amplitude, and decay kinetics of IPSCs before and after DABA application.

-

An increase in the frequency or decay time of IPSCs would indicate an enhancement of GABAergic transmission due to reduced GABA reuptake.

-

Perform statistical analysis (e.g., paired t-test) to determine the significance of DABA's effects.

-

Conclusion and Future Directions

This compound is a multifaceted neuromodulatory agent with a clear, dual mechanism of action centered on the potentiation of the GABA system. By inhibiting both GABA reuptake and metabolism, DABA effectively elevates synaptic GABA levels, thereby enhancing neuronal inhibition. This makes it a useful tool for probing the dynamics of the GABAergic system and has shown potential as an anticonvulsant. However, its therapeutic application is severely limited by its associated neurotoxicity, which may arise from both indirect metabolic disturbances and direct excitotoxic actions.

Future research should focus on elucidating the precise molecular determinants of DABA's interaction with different GAT subtypes. Furthermore, a more detailed investigation into its off-target effects, particularly on glutamate receptors, is necessary to fully understand the basis of its neurotoxicity. The development of DABA analogs with improved selectivity and a more favorable safety profile could yield novel therapeutic agents for disorders characterized by GABAergic hypofunction, such as epilepsy.

References

-

Neuro- and hepatic toxicological profile of (S)-2,4-diaminobutanoic acid in embryonic, adolescent and adult zebrafish. PubMed. (2019). [Link]

-

2,4-Diaminobutyric acid. Wikipedia. [Link]

-

The 'Neurotoxicity' of L-2,4-Diaminobutyric Acid. Portland Press. [Link]

-

The 'neurotoxicity' of l-2,4-diaminobutyric acid. National Institutes of Health (NIH). [Link]

-

The 'neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal. [Link]

-

Two distinct electrophysiological mechanisms underlie extensive depolarization elicited by 2,4 diaminobutyric acid in leech Retzius neurons. ResearchGate. [Link]

-

Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding. PubMed. [Link]

-

l-2,4-Diaminobutyric acid and the GABA system. PubMed. [Link]

-

The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish. National Institutes of Health (NIH). [Link]

-

GABA transporter. Wikipedia. [Link]

-

The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. [Link]

-

Competitive Inhibition of Gamma-Aminobutyric Acid Synaptosomal Uptake by 4-(4'-azidobenzoimidylamino)butanoic Acid. PubMed. [Link]

-

The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. National Institutes of Health (NIH). [Link]

-

GABA and Glutamate Transporters in Brain. Frontiers. [Link]

-

Regulation of Glutamate, GABA and Dopamine Transporter Uptake, Surface Mobility and Expression. National Institutes of Health (NIH). [Link]

-

GABA and Glutamate Transporters in Brain. National Institutes of Health (NIH). [Link]

-

Proceedings: L-2,4-diaminobutyric acid (L-DABA) as a selective marker for inhibitory nerve terminals in rat brain. National Institutes of Health (NIH). [Link]

-

GABA transporter subtype 1 and GABA transporter subtype 3 modulate glutamatergic transmission via activation of presynaptic GABA(B) receptors in the rat globus pallidus. PubMed. [Link]

-

GABAA receptors: structure, function, pharmacology, and related disorders. National Institutes of Health (NIH). [Link]

-

The GABA transporter and its inhibitors. PubMed. [Link]

-

Molecular basis of human GABA transporter 3 inhibition. National Institutes of Health (NIH). [Link]

-

The 'neurotoxicity' of L-2,4-diaminobutyric acid. PubMed. [Link]

-

2,4-Dichlorophenoxyacetic Acid Induces Degeneration of mDA Neurons In Vitro. MDPI. [Link]

-

Structural basis of GABA reuptake inhibition. National Institutes of Health (NIH). [Link]

-

The anticonvulsant action of L-2,4-diaminobutyric acid. PubMed. [Link]

-

The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area. PubMed. [Link]

-

GABA and the GABAA Receptor. National Institutes of Health (NIH). [Link]

-

2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]

-

Dynamic changes in dopamine neuron function after DNSP-11 treatment: effects in vivo and increased ERK 1/2 phosphorylation in vitro. PubMed. [Link]

-

GABA transaminase inhibitors. PubMed. [Link]

-

Biochemistry, Gamma Aminobutyric Acid. National Institutes of Health (NIH). [Link]

-

Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis. National Institutes of Health (NIH). [Link]

Sources

- 1. Biochemistry, Gamma Aminobutyric Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuro- and hepatic toxicological profile of (S)-2,4-diaminobutanoic acid in embryonic, adolescent and adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 8. portlandpress.com [portlandpress.com]

- 9. The `neurotoxicity' of l-2,4-diaminobutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. l-2,4-Diaminobutyric acid and the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABA transporter - Wikipedia [en.wikipedia.org]

- 12. Frontiers | GABA and Glutamate Transporters in Brain [frontiersin.org]

- 13. GABA and Glutamate Transporters in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Cyanotoxin 2,4-DAB Reduces Viability and Causes Behavioral and Molecular Dysfunctions Associated with Neurodegeneration in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoselective Bioactivity of 2,4-Diaminobutanoic Acid Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuroscience and pharmacology, the subtle yet profound impact of stereochemistry on biological activity is a recurring theme. A compelling example of this principle is found in the isomers of 2,4-diaminobutanoic acid (DABA), L-2,4-diaminobutanoic acid (L-DABA) and D-2,4-diaminobutanoic acid (D-DABA). These non-proteinogenic amino acids, while sharing the same chemical formula, exhibit distinct biological profiles that warrant a detailed comparative analysis. This technical guide provides a comprehensive exploration of the biological activities of L-DABA and D-DABA, offering insights into their mechanisms of action, potential therapeutic applications, and the experimental methodologies used to elucidate their effects.

L-2,4-Diaminobutanoic Acid (L-DABA): A Molecule of Duality

L-DABA, the (S)-enantiomer, has been the more extensively studied of the two isomers and presents a fascinating duality: it is both a modulator of the GABAergic system and a neurotoxic agent.[1][2] This section will delve into the multifaceted biological activities of L-DABA.

Modulation of the GABAergic System

The primary and most well-documented biological activity of L-DABA is its influence on the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the central nervous system. L-DABA elevates GABA levels through a dual mechanism of action:

-

Inhibition of GABA Transaminase (GABA-T): L-DABA acts as a non-competitive inhibitor of GABA-T, the enzyme responsible for the degradation of GABA.[1] However, it is considered a weak inhibitor, with a reported IC50 value greater than 500 μM. By hindering GABA catabolism, L-DABA contributes to an overall increase in synaptic GABA concentrations.

-